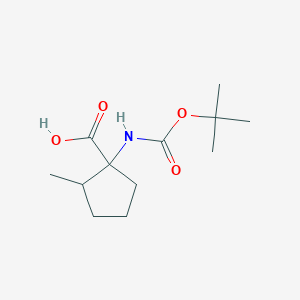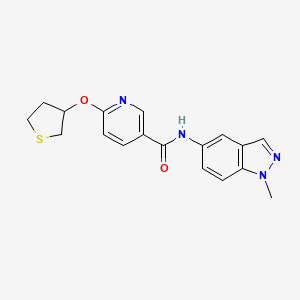
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as MI-137, is a novel small molecule inhibitor that has gained significant attention in recent years. MI-137 is a potent inhibitor of the protein kinase CK1δ, which is known to play a crucial role in regulating various cellular processes, including circadian rhythms, DNA damage response, and Wnt signaling.
Wissenschaftliche Forschungsanwendungen
The compound N-(1-methyl-1H-indazol-5-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide is a part of a broader class of compounds that have shown a wide range of biological and therapeutic activities. While the specific literature on this compound is limited, insights can be drawn from research on related nicotinamide derivatives and indazole compounds, which have been explored for their potential in drug development, catalysis, and as therapeutic agents in various diseases.
Nicotinamide Derivatives in Drug Development
Nicotinamide derivatives have been extensively investigated for their therapeutic potential, particularly in oncology. Research has demonstrated that nicotinamide and its derivatives can act as potent anticancer agents, with significant work focusing on synthesis and the investigation of their anticancer properties. These compounds have been shown to exhibit a variety of biological activities, including effects on energy metabolism and neuroprotection. For instance, nicotinamide derivatives have been explored for their role in enhancing insulin sensitivity, mitochondrial biogenesis, and sirtuin functions, which are crucial for cellular health and disease prevention (Jain, Utreja, Kaur, & Jain, 2020).
Indazole Compounds in Therapeutic Applications
Indazole derivatives, closely related to the chemical structure of this compound, have been recognized for their wide-ranging therapeutic applications. These compounds are valued for their anticancer, anti-inflammatory, and neuroprotective properties. They have been identified as promising candidates for the development of new treatments targeting various diseases, including gastrointestinal neoplasms, neurodegenerative disorders, and metabolic diseases. Specifically, indazole compounds have been highlighted for their potential in overcoming hypoxic cell radiation resistance in tumors, suggesting a role in enhancing the efficacy of cancer therapies (Horsman, 1995).
Oxazole and N-oxide Scaffolds
The oxazole and N-oxide scaffolds, related to the structure of the compound , have been explored for their utility in organic synthesis, catalysis, and drug applications. These molecules have been identified for their roles in forming metal complexes, designing catalysts, and in the synthesis of medicinally relevant compounds. Their potential in medicinal chemistry is vast, with applications ranging from antimicrobial to anti-inflammatory and anticancer activities. The heterocyclic N-oxide motif, in particular, has shown promise in drug development investigations, underscoring the versatility and potential of these chemical structures in therapeutic applications (Li et al., 2019).
Eigenschaften
IUPAC Name |
N-(1-methylindazol-5-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-22-16-4-3-14(8-13(16)10-20-22)21-18(23)12-2-5-17(19-9-12)24-15-6-7-25-11-15/h2-5,8-10,15H,6-7,11H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXVTWQUKLOIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)C3=CN=C(C=C3)OC4CCSC4)C=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

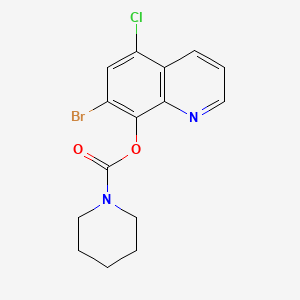

![N-(1-cyano-1-cyclopropylethyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2804862.png)
![1-{1-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperidin-4-yl}-4,5,6,7-tetrahydro-1H-1,2,3-benzotriazole](/img/structure/B2804863.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2804868.png)
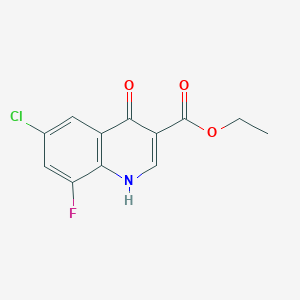
![3-fluoro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2804871.png)
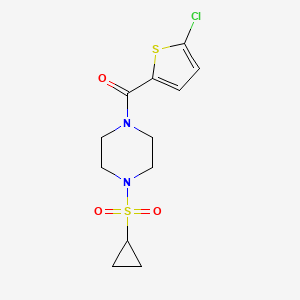

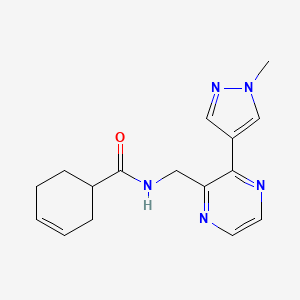
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2804875.png)
![2-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2804877.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2804878.png)
